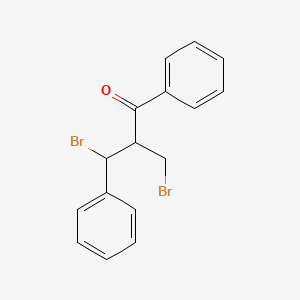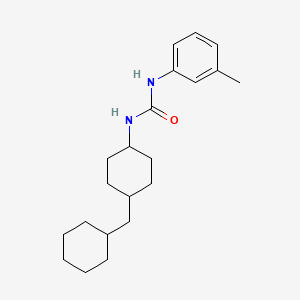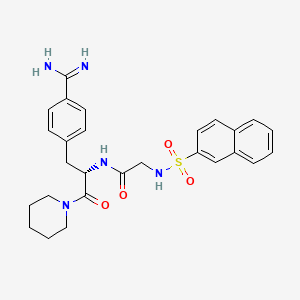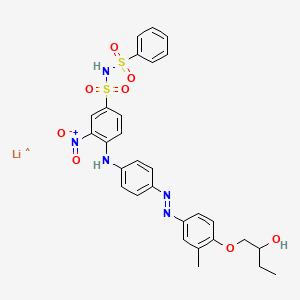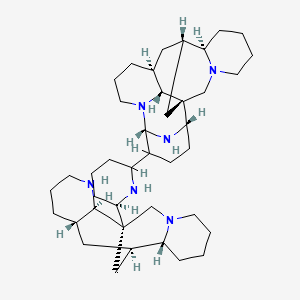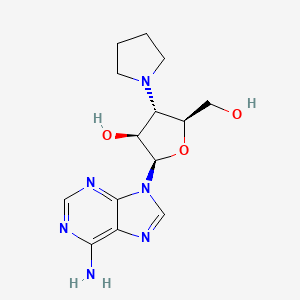
9H-Purin-6-amine, 9-(3-deoxy-3-(1-pyrrolidinyl)-beta-D-arabinofuranosyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Purin-6-amine, 9-(3-deoxy-3-(1-pyrrolidinyl)-beta-D-arabinofuranosyl)- is a synthetic nucleoside analog. This compound is structurally related to purine nucleosides and has significant implications in medicinal chemistry, particularly in antiviral and anticancer research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-(3-deoxy-3-(1-pyrrolidinyl)-beta-D-arabinofuranosyl)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable purine derivative.
Glycosylation: The purine base is glycosylated with a protected sugar derivative under acidic or basic conditions to form the nucleoside.
Deprotection: The protecting groups on the sugar moiety are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers. The process is optimized for high yield and purity, often involving chromatography for purification.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the purine ring.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can occur at the sugar moiety or the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Reduced nucleoside analogs.
Substitution: Substituted purine nucleosides with various functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various nucleoside analogs.
Biology
In biological research, it is used to study the mechanisms of nucleoside transport and metabolism. It helps in understanding the cellular uptake and incorporation of nucleosides into DNA and RNA.
Medicine
Medically, this compound has shown promise in antiviral and anticancer therapies. It acts by inhibiting viral replication or inducing apoptosis in cancer cells.
Industry
In the pharmaceutical industry, it is used in the development of new drugs. Its unique structure allows for the design of targeted therapies with improved efficacy and reduced side effects.
作用机制
The compound exerts its effects by mimicking natural nucleosides. It is incorporated into DNA or RNA during replication or transcription, leading to chain termination or faulty protein synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells or viruses.
相似化合物的比较
Similar Compounds
Adenosine: A natural nucleoside with similar structural features.
Vidarabine: Another synthetic nucleoside analog used in antiviral therapy.
Fludarabine: A nucleoside analog used in the treatment of hematological malignancies.
Uniqueness
9H-Purin-6-amine, 9-(3-deoxy-3-(1-pyrrolidinyl)-beta-D-arabinofuranosyl)- is unique due to its pyrrolidinyl group, which enhances its stability and bioavailability compared to other nucleoside analogs. This structural modification allows for more effective targeting of viral and cancerous cells.
This detailed overview provides a comprehensive understanding of 9H-Purin-6-amine, 9-(3-deoxy-3-(1-pyrrolidinyl)-beta-D-arabinofuranosyl)-, highlighting its synthesis, reactions, applications, and unique properties
属性
CAS 编号 |
134934-79-5 |
|---|---|
分子式 |
C14H20N6O3 |
分子量 |
320.35 g/mol |
IUPAC 名称 |
(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-pyrrolidin-1-yloxolan-3-ol |
InChI |
InChI=1S/C14H20N6O3/c15-12-9-13(17-6-16-12)20(7-18-9)14-11(22)10(8(5-21)23-14)19-3-1-2-4-19/h6-8,10-11,14,21-22H,1-5H2,(H2,15,16,17)/t8-,10-,11+,14-/m1/s1 |
InChI 键 |
USMBLWBQWVSNBN-GCDPNZCJSA-N |
手性 SMILES |
C1CCN(C1)[C@@H]2[C@H](O[C@H]([C@H]2O)N3C=NC4=C(N=CN=C43)N)CO |
规范 SMILES |
C1CCN(C1)C2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


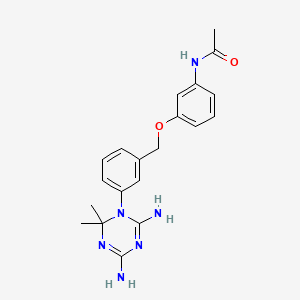
![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide;oxalic acid](/img/structure/B12789536.png)

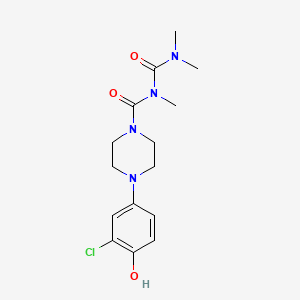

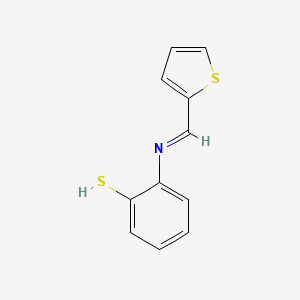

![17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one](/img/structure/B12789579.png)

